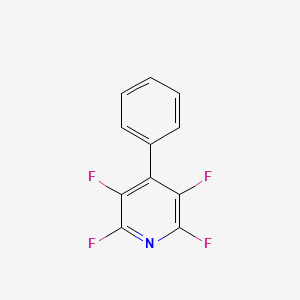

2,3,5,6-Tetrafluoro-4-phenylpyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2875-19-6 |

|---|---|

Molecular Formula |

C11H5F4N |

Molecular Weight |

227.16 g/mol |

IUPAC Name |

2,3,5,6-tetrafluoro-4-phenylpyridine |

InChI |

InChI=1S/C11H5F4N/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)16-10(8)14/h1-5H |

InChI Key |

KQLOCMVTIMEOTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=C2F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 2,3,5,6 Tetrafluoro 4 Phenylpyridine and Its Derivatives

Strategies for Constructing the 2,3,5,6-Tetrafluoropyridine (B1295328) Core

The construction of the 2,3,5,6-tetrafluoropyridine scaffold is a critical first step in accessing a wide range of functionalized derivatives. Key methodologies include halogen exchange reactions, defluorination pathways, and emerging green chemistry approaches.

Halogen Exchange Reactions from Perchlorinated Pyridines

A prevalent method for the synthesis of polyfluorinated pyridines, including the tetrafluoropyridine core, involves halogen exchange (HALEX) reactions starting from their perchlorinated analogues. nih.gov Pentachloropyridine (B147404) serves as a common raw material, which undergoes multiple fluorination steps at elevated temperatures to yield the corresponding tetrafluoropyridine. nih.gov The process typically employs a fluorinating agent such as potassium fluoride (B91410). nih.govchemicalbook.com

For instance, the synthesis of 2,3,5,6-tetrafluoropyridine can be achieved by heating 2,3,5,6-tetrachloropyridine (B1294921) with potassium fluoride in a solvent like sulfolane (B150427) at 120°C for several hours, resulting in a high yield of the desired product. mdpi.com

Table 1: Halogen Exchange Reaction for 2,3,5,6-Tetrafluoropyridine Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,3,5,6-Tetrachloropyridine | Potassium fluoride | Sulfolane | 120 | 6 | 2,3,5,6-Tetrafluoropyridine | 95.0 |

Defluorination and Reduction Pathways from Pentafluoropyridine (B1199360)

An alternative and highly regioselective route to 2,3,5,6-tetrafluoropyridine involves the defluorination and reduction of pentafluoropyridine. The increased reactivity of the fluorine atom at the 4-position of the pentafluoropyridine ring allows for its selective removal.

Several reducing agents have been employed for this transformation. Catalytic reduction using a palladium catalyst at high temperatures has been shown to convert pentafluoropyridine to 2,3,5,6-tetrafluoropyridine. nih.gov Another approach involves the use of zinc powder in an aqueous solution of an alkali metal hydroxide (B78521) at low temperatures (-5 to 25 °C), which selectively reduces the fluorine atom at the 4-position. mdpi.com Additionally, catalytic hydrodefluorination (HDF) has been explored. For example, zirconocene (B1252598) fluoro complexes activated by diisobutylaluminumhydride (B7854020) have been shown to be effective catalysts for the room-temperature HDF of pentafluoropyridine, with selectivity for the 4-position. rsc.org Bifunctional azairidacycle catalysts have also been utilized for the transfer hydrogenative defluorination of pentafluoropyridine to 2,3,5,6-tetrafluoropyridine. nih.gov

Green Chemistry Approaches in Polyfluorinated Pyridine (B92270) Synthesis

Efforts to develop more environmentally benign synthetic methods for polyfluorinated pyridines are ongoing. These approaches focus on reducing the use of hazardous materials and minimizing waste generation. mdpi.com One documented "green chemistry" approach for the synthesis of 2,3,5,6-tetrafluoropyridine involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in sulfolane, which is notable for its high yield under specific conditions. mdpi.com The use of ultrasound irradiation in the synthesis of certain fluorine-containing ionic liquids has also been explored as an eco-friendly technology to reduce reaction times and increase yields. nih.gov

Modern synthetic strategies are increasingly focusing on the use of more efficient organometallic reactions, as well as photochemical and electrochemical methods, to provide greener pathways to perfluoroalkylated aromatic compounds. sciencedaily.com

Directed Functionalization at the C-4 Position of 2,3,5,6-Tetrafluoropyridine

The C-4 position of the 2,3,5,6-tetrafluoropyridine ring is highly activated towards nucleophilic attack, making it the preferred site for functionalization. This is a key step in the synthesis of 2,3,5,6-Tetrafluoro-4-phenylpyridine and its derivatives.

Nucleophilic Aromatic Substitution (SNAr) with Carbon, Nitrogen, and Sulfur Nucleophiles

Nucleophilic aromatic substitution (SNAr) is the primary mechanism for introducing a wide variety of substituents at the C-4 position of the tetrafluoropyridine core. The order of reactivity for nucleophilic attack on pentafluoropyridine is well-established, with the 4-position (para to the nitrogen) being the most activated, followed by the 2-position (ortho), and finally the 3-position (meta). researchgate.netacs.org This inherent regioselectivity allows for the precise synthesis of 4-substituted tetrafluoropyridines. researchgate.netresearchgate.net

A diverse range of carbon, nitrogen, and sulfur nucleophiles have been successfully employed in SNAr reactions with polyfluorinated pyridines.

Carbon Nucleophiles: Malononitrile, in the presence of a base like potassium carbonate, readily reacts with pentafluoropyridine to yield 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine. researchgate.net

Nitrogen Nucleophiles: Amines, such as piperazine (B1678402), react with pentafluoropyridine to afford 4-substituted tetrafluoropyridine derivatives. researchgate.net

Sulfur Nucleophiles: Thiol-containing compounds, like 1-methyl-1H-tetrazole-5-thiol, also undergo regioselective substitution at the 4-position. researchgate.net Pentafluoropyridine reacts with various sulfur nucleophiles, including potassium hydrosulphide and potassium thiophenoxide, to yield the corresponding 4-thio-substituted tetrafluoropyridines. mdpi.com

Table 2: Examples of SNAr Reactions at the C-4 Position of Pentafluoropyridine

| Nucleophile | Base/Solvent | Product |

| Malononitrile | K2CO3 / DMF | 2-(Perfluoropyridin-4-yl)malononitrile |

| Piperazine | Na2CO3 / Acetonitrile | 1,4-Bis(perfluoropyridin-4-yl)piperazine |

| 1-Methyl-1H-tetrazole-5-thiol | NaHCO3 / Acetonitrile | 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine |

| Potassium thiophenoxide | Aprotic solvent | Phenyl 2,3,5,6-tetrafluoropyridyl sulphide |

The high regioselectivity of the SNAr reaction on the pyridine ring is attributed to the stability of the anionic intermediate formed upon nucleophilic attack. When a nucleophile attacks the C-2 or C-4 position, the resulting intermediate has a resonance form where the negative charge is located on the electronegative nitrogen atom, which provides significant stabilization. This is not possible when the attack occurs at the C-3 position.

This anionic σ-adduct is known as a Meisenheimer complex. The formation of this complex is often the rate-limiting step in the SNAr mechanism. While Meisenheimer complexes have long been considered key intermediates in SNAr reactions, recent evidence suggests that in some cases, particularly with less-stabilized anionic intermediates, the reaction may proceed through a more concerted pathway. chemicalbook.com However, for highly activated substrates like polyfluoropyridines, the formation of a Meisenheimer-type intermediate is a well-accepted model to explain the observed regioselectivity. rsc.org

Influence of Nucleophile Type and Reaction Conditions on Outcome

The regioselectivity of nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridines, including this compound, is highly dependent on the nature of the nucleophile and the reaction conditions employed. The electron-withdrawing effect of the nitrogen atom in the pyridine ring, combined with the inductive effects of the fluorine atoms, activates the ring for nucleophilic attack, primarily at the 2-, 4-, and 6-positions.

Influence of the Nucleophile:

The type of nucleophile plays a critical role in determining the position of substitution.

Nitrogen Nucleophiles: With nitrogen-containing nucleophiles like ammonia (B1221849) and piperazine, substitution often occurs at the 2-position of perfluoro-(4-phenylpyridine). For instance, reaction with aqueous ammonia can lead to the formation of 2-amino-3,5,6-trifluoro-4-pentafluorophenylpyridine. rsc.org

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as sodium methoxide (B1231860) and potassium hydroxide, also tend to attack the 2-position. rsc.org The reaction with sodium methoxide in methanol (B129727) primarily yields 3,5,6-trifluoro-2-methoxy-4-pentafluorophenylpyridine. rsc.org However, under certain conditions, substitution can also occur on the pentafluorophenyl ring. rsc.org The nucleophilic attack of hydroxybenzaldehydes on pentafluoropyridine under mildly basic conditions occurs exclusively at the C-4 position. rsc.org

Sulfur Nucleophiles: Sulfur nucleophiles can exhibit different reactivity. While some reactions with S-containing nucleophiles on related compounds like 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines show substitution at the 2-position, others can lead to the retention or complete fission of the perfluoroalkylthio group depending on the specific reagent used. researchgate.net For example, reaction with sodium N,N-dimethyldithiocarbamate retains the perfluoroalkylthio group, whereas alkali metal methanethiolate (B1210775) and toluenethiolate cause its cleavage. researchgate.net

Carbon Nucleophiles: Carbon-based nucleophiles, such as malononitrile, in the presence of a base, have been shown to attack the 4-position of pentafluoropyridine to yield 4-substituted tetrafluoropyridine derivatives. nih.gov

Influence of Reaction Conditions:

Reaction parameters such as temperature, solvent, and the presence of a base significantly influence the outcome of the substitution.

Temperature: Higher temperatures can lead to multiple substitutions. For example, while milder conditions with hydroxybenzaldehydes and pentafluoropyridine lead to monosubstitution at the 4-position, harsher, reflux conditions can result in the substitution of fluorine atoms at the C-2 and/or C-6 positions. rsc.org

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and selectivity. For instance, the reaction of pentafluoropyridine with sodium cyanide in dimethylformamide yields the corresponding 4-nitrile derivative. rsc.org

Base: The presence and strength of a base are crucial, especially when the nucleophile is a weak acid. A base is required to deprotonate the nucleophile, generating a more reactive anionic species. For example, sodium hydrogencarbonate is used in the reaction of pentafluoropyridine with 1-methyl-1H-tetrazole-5-thiol. nih.gov

The interplay between the nucleophile's intrinsic properties (e.g., hardness, softness, steric bulk) and the specific reaction conditions allows for a degree of control over the regiochemical outcome of nucleophilic substitution on polyfluorinated pyridines.

Organometallic Coupling Reactions for Phenyl Group Introduction

The introduction of a phenyl group onto a polyfluorinated pyridine ring to form compounds like this compound can be achieved through various organometallic coupling reactions. These methods provide powerful alternatives to traditional nucleophilic aromatic substitution.

Palladium-Catalyzed C-F Bond Arylation of Polyfluoroarenes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. A significant advancement in this area is the direct arylation of polyfluoroarenes through the activation of a C-F bond. nih.govacs.org

This methodology allows for the coupling of simple polyfluoroarenes with arylboronic acids without the need for a directing group. A particularly effective catalytic system for this transformation is the combination of palladium(II) acetate (B1210297) (Pd(OAc)2) and a bulky, electron-rich phosphine (B1218219) ligand such as BrettPhos. nih.govacs.org This system demonstrates high regioselectivity and is applicable to a broad range of substrates. nih.govacs.org

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) complex to a C-F bond of the polyfluoroarene. nih.govacs.org This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylated polyfluoroarene and regenerate the active palladium(0) catalyst.

| Catalyst Component | Role in Reaction |

| Pd(OAc)2 | Palladium precursor |

| BrettPhos | Ligand, enhances catalyst activity and selectivity |

| Arylboronic Acid | Source of the aryl group |

| Base | Promotes transmetalation |

This approach offers a more direct and atom-economical route to polyfluorinated biaryls compared to methods requiring the pre-functionalization of the polyfluoroarene.

Transition-Metal-Free Perfluoroarylation Approaches

While transition-metal catalysis is highly effective, the development of metal-free alternatives is of great interest due to the cost and potential toxicity of some metals. Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. muni.czacs.orglookchem.com

In a typical transition-metal-free perfluoroarylation, a photocatalyst, such as Eosin Y, is excited by visible light. muni.czacs.org The excited photocatalyst can then engage in an electron transfer process. For instance, it can be photoreduced by a sacrificial electron donor like triethylamine. The resulting radical anion of the photocatalyst can then transfer an electron to a polyfluorinated aryl bromide, causing it to fragment into a polyfluorinated aryl radical and a bromide anion. muni.czacs.org This aryl radical can then add to an arene, leading to the final perfluoroarylated product after a subsequent oxidation and deprotonation sequence.

These photoredox methods are advantageous due to their mild reaction conditions, often proceeding at room temperature, and their tolerance of various functional groups. muni.czacs.orglookchem.com This makes them suitable for late-stage functionalization of complex molecules.

Derivatization Strategies for Enhancing Molecular Complexity

The this compound core is a versatile scaffold that can be further functionalized to create a diverse array of more complex molecules with potential applications in various fields. Derivatization can be achieved by targeting either the tetrafluoropyridyl ring or the phenyl group.

The fluorine atoms on the pyridine ring remain susceptible to nucleophilic aromatic substitution even after the introduction of the phenyl group. This allows for the sequential and regioselective introduction of various functional groups. The positions ortho to the nitrogen (2- and 6-positions) are generally the most activated towards nucleophilic attack. rsc.org

For example, reaction of perfluoro-(4-phenylpyridine) with nucleophiles such as sodium methoxide, aqueous ammonia, and potassium hydroxide leads to substitution primarily at the 2-position. rsc.org This provides a route to compounds like 3,5,6-trifluoro-2-methoxy-4-pentafluorophenylpyridine and 2-amino-3,5,6-trifluoro-4-pentafluorophenylpyridine. rsc.org Further substitution at the 6-position is also possible under more forcing conditions.

The phenyl group can also be a site for derivatization. Standard electrophilic aromatic substitution reactions could potentially be used to introduce substituents onto the phenyl ring, although the directing effects of the tetrafluoropyridyl group would need to be considered.

Furthermore, the entire this compound unit can be incorporated into larger molecular architectures. For instance, it can act as a ligand for transition metals or be used as a building block in the synthesis of polymers or functional materials. The derivatization of the pyridine ring can be used to tune the electronic and steric properties of the molecule, thereby influencing the properties of the resulting materials.

| Reagent | Position of Attack on Perfluoro-(4-phenylpyridine) | Product Type |

| Sodium Methoxide | 2-position | 2-Methoxy derivative |

| Aqueous Ammonia | 2-position | 2-Amino derivative |

| Potassium Hydroxide | 2-position | 2-Hydroxy derivative |

These derivatization strategies provide a powerful toolkit for chemists to modify the structure of this compound and to explore the structure-activity relationships of the resulting compounds.

Advanced Mechanistic Investigations and Reactivity Studies of 2,3,5,6 Tetrafluoro 4 Phenylpyridine

Detailed Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,3,5,6-tetrafluoro-4-phenylpyridine. The tetrafluorinated pyridine (B92270) ring is highly electron-deficient, making it susceptible to attack by a wide range of nucleophiles.

Kinetic Studies and Rate-Limiting Steps

The kinetics of SNAr reactions on polyfluoroaromatic systems, including highly fluorinated pyridines, generally follow a two-step mechanism. The initial attack of the nucleophile on the aromatic ring to form a Meisenheimer-like intermediate is typically the rate-determining step. This is because this step involves the temporary disruption of the aromatic system, leading to a significant activation energy barrier. The subsequent loss of a fluoride (B91410) leaving group to restore aromaticity is a much faster process.

Role of Pyridine Nitrogen and Fluorine Atoms in Directing Substitution

The regioselectivity of nucleophilic attack on the this compound ring is a subject of considerable interest. The pyridine nitrogen has a profound directing effect, primarily deactivating the positions ortho (2 and 6) and para (4) to it through its inductive electron-withdrawing effect. However, in the case of nucleophilic attack, the nitrogen can stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions. This resonance stabilization lowers the activation energy for attack at these positions compared to the meta positions (3 and 5).

In this compound, the para-position is occupied by the phenyl group. Therefore, nucleophilic attack is directed to the ortho-positions (2 and 6). The fluorine atoms also play a crucial role. Their strong inductive electron-withdrawing effect further activates the ring towards nucleophilic attack.

Studies on the closely related perfluoro-(4-phenylpyridine) provide valuable insights into the expected regioselectivity. rsc.org Reaction with sodium methoxide (B1231860) in methanol (B129727) results in substitution at the 2-position to yield 3,5,6-trifluoro-2-methoxy-4-pentafluorophenylpyridine. rsc.org Similarly, reaction with aqueous ammonia (B1221849) leads to the formation of 2-amino-3,5,6-trifluoro-4-pentafluorophenylpyridine. rsc.org These results strongly suggest that in this compound, nucleophilic attack will preferentially occur at the 2- and 6-positions.

The table below summarizes the observed regioselectivity in the nucleophilic substitution of perfluoro-(4-phenylpyridine), which serves as a model for the expected reactivity of this compound.

| Nucleophile/Reagent | Primary Substitution Product | Position of Substitution |

| Sodium Methoxide/Methanol | 3,5,6-Trifluoro-2-methoxy-4-pentafluorophenylpyridine | 2-position |

| Aqueous Ammonia | 2-Amino-3,5,6-trifluoro-4-pentafluorophenylpyridine | 2-position |

| Potassium Hydroxide (B78521)/t-Butyl Alcohol | 3,5,6-Trifluoro-2-hydroxy-4-pentafluorophenylpyridine | 2-position |

C-H Bond Functionalization Approaches Involving Fluorinated Pyridines

Beyond nucleophilic substitution, the C-H bonds of the phenyl group in this compound offer opportunities for functionalization through transition metal-catalyzed reactions. These methods provide a powerful and atom-economical way to introduce new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed C-H Activation (e.g., Pd, Ni, Ir, Ru)

A variety of transition metals, including palladium, nickel, iridium, and ruthenium, have been shown to catalyze the C-H activation of phenylpyridines. rsc.orgnih.govmdpi.comrsc.org In the context of this compound, the pyridine nitrogen acts as an endogenous directing group, guiding the metal catalyst to the ortho C-H bonds of the phenyl ring. This chelation-assisted strategy is highly effective for achieving regioselective functionalization.

Palladium catalysts are widely used for C-H arylation, alkenylation, and acylation reactions. nih.govnih.gov Ruthenium catalysts have also been employed for a range of C-H functionalizations, often exhibiting complementary reactivity to palladium. mdpi.comnih.gov Iridium catalysts are particularly effective for C-H borylation, providing access to valuable boronate ester intermediates that can be further elaborated. rsc.orgnih.gov Nickel, being a more earth-abundant and economical alternative to palladium, has also emerged as a powerful catalyst for C-H activation.

The mechanism of transition metal-catalyzed C-H activation in phenylpyridines is often debated, with several models being proposed. The Concerted Metalation-Deprotonation (CMD) mechanism is one of the most widely accepted pathways. rsc.org In this model, the C-H bond cleavage occurs in a single, concerted step involving the metal center and a ligand, typically a carboxylate or carbonate, which acts as an internal base to abstract the proton. This pathway avoids the formation of a high-energy metal-hydride intermediate.

The Ambiphilic Metal-Ligand Activation (AMLA) mechanism is another important model. In this pathway, the metal center and a ligand act in a cooperative, or ambiphilic, manner to cleave the C-H bond. The metal center interacts with the carbon atom, while a basic ligand on the metal abstracts the proton.

The operative mechanism can depend on the specific metal, its oxidation state, the ligands, and the reaction conditions. For palladium(II)-catalyzed reactions, the CMD mechanism is often invoked, particularly in the presence of carboxylate additives.

As previously mentioned, the pyridine nitrogen is the primary directing group in this compound, favoring functionalization at the ortho positions of the phenyl ring. The formation of a stable five-membered cyclometalated intermediate is the driving force for this regioselectivity.

The choice of ligands on the metal catalyst can further influence the reactivity and selectivity of the C-H functionalization. Bulky ligands can enhance selectivity for the less sterically hindered ortho C-H bond. Chiral ligands can be employed to achieve enantioselective C-H activation, which is of particular importance in the synthesis of chiral pharmaceuticals. The electronic properties of the ligands can also modulate the reactivity of the metal center, with electron-donating ligands generally increasing the electron density on the metal and promoting oxidative addition, while electron-withdrawing ligands can enhance the electrophilicity of the metal center.

The table below outlines the key factors influencing regioselectivity in the C-H functionalization of phenylpyridine systems.

| Factor | Influence on Regioselectivity |

| Directing Group | The pyridine nitrogen directs functionalization to the ortho-positions of the phenyl ring. |

| Ligand Sterics | Bulky ligands can favor reaction at the less sterically hindered ortho C-H bond. |

| Ligand Electronics | The electronic properties of the ligand can modulate the reactivity and selectivity of the catalyst. |

| Reaction Conditions | Temperature, solvent, and additives can all influence the outcome of the reaction. |

Impact of Fluorine Substitution on C-H Acidity and Reactivity (e.g., Ortho-Fluorine Effect)

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is a key determinant of its influence on C-H acidity. In this compound, the four fluorine atoms on the pyridine ring collectively withdraw electron density from the aromatic system. This electronic pull is transmitted to the phenyl group, leading to a polarization of the C-H bonds and an increase in their acidity. Consequently, the protons on the phenyl ring are more easily abstracted by a base compared to those in unsubstituted benzene.

The "ortho-fluorine effect" specifically highlights the enhanced acidity of C-H bonds situated ortho to a fluorine atom. In the context of this compound, while the fluorine atoms are on the pyridine ring, their collective inductive effect would be most strongly felt at the ortho positions of the phenyl ring. This heightened acidity makes these ortho-protons particularly susceptible to deprotonation by strong bases, a process known as directed ortho-lithiation. This regioselective deprotonation is a powerful tool in synthetic chemistry, allowing for the introduction of various electrophiles at the ortho position of the phenyl ring.

The increased C-H acidity also translates to enhanced reactivity in certain transition metal-catalyzed reactions. For instance, in processes involving C-H activation, the presence of ortho-fluorine substituents on an aromatic ring has been shown to be energetically favorable for the activation step. This is attributed to the electronic stabilization of the transition state and the resulting metal-carbon bond. While direct studies on the C-H activation of the phenyl group in this compound are scarce, it is reasonable to infer that the electron-withdrawing nature of the tetrafluoropyridyl substituent would render the phenyl C-H bonds more reactive towards oxidative addition to a metal center.

To quantify the impact of fluorine substitution on C-H acidity, hydrogen-deuterium (H/D) exchange studies are often employed. In such experiments, the rate of exchange of a proton for a deuteron (B1233211) from a deuterated solvent is measured, providing a kinetic measure of acidity. While specific H/D exchange rate data for this compound is not available, it is anticipated that the exchange rates for the phenyl protons would be significantly faster than those of benzene, with the ortho protons likely exchanging at the highest rate.

Table 1: Expected Trends in C-H Acidity of this compound

| Position on Phenyl Ring | Expected Relative Acidity | Rationale |

| Ortho (C2', C6') | Highest | Proximity to the electron-withdrawing tetrafluoropyridyl group results in the strongest inductive effect. |

| Meta (C3', C5') | Intermediate | Inductive effect is attenuated with distance. |

| Para (C4') | Lowest | Inductive effect is weakest at this position. |

Photochemical Transformations and C-F Bond Activation Processes

The photochemistry of polyfluorinated aromatic compounds is a rich field of study, often involving the activation of strong C-F and C-H bonds. For this compound, photochemical transformations can be initiated by UV irradiation, leading to electronically excited states with distinct reactivity compared to the ground state.

Research on the photochemical reactions of closely related compounds, such as 2,3,5,6-tetrafluoropyridine (B1295328), provides valuable insights. For instance, the UV irradiation of 2,3,5,6-tetrafluoropyridine in the presence of a half-sandwich rhodium complex, [CpRh(PMe3)(C2H4)], has been shown to result in the selective oxidative addition of the C-H bond at the 4-position to the rhodium center. This demonstrates the lability of the C-H bond on the fluorinated pyridine ring under photochemical conditions. While the phenyl group at the 4-position in this compound replaces this C-H bond, this finding highlights the potential for photochemical C-H activation at other positions or on the phenyl ring itself if a suitable metal complex is present.

The activation of the highly stable C-F bond is another significant area of photochemical research. While thermodynamically challenging, the energy supplied by photons can facilitate C-F bond cleavage, particularly in the presence of a suitable photocatalyst or transition metal complex. This process can lead to defluorinative functionalization, where a fluorine atom is replaced by another functional group.

General mechanisms for photochemical C-F bond activation often involve a single electron transfer (SET) from a photoexcited catalyst to the fluoroaromatic compound. This generates a radical anion, which can then undergo fragmentation to release a fluoride ion and a carbon-centered radical. This radical can then be trapped by a suitable reagent to form a new bond. While specific studies on the photochemical C-F activation of this compound are limited, the principles of photoredox catalysis suggest that such transformations are feasible.

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Potential Substrate Bond | Expected Product Type | Mechanistic Insight |

| C-H Activation | Phenyl C-H | Aryl-metal complex | Oxidative addition to a photo-generated coordinatively unsaturated metal center. |

| C-F Activation | Pyridyl C-F | Defluorinated and functionalized pyridine | Single Electron Transfer (SET) from a photocatalyst leading to a radical anion and subsequent F- elimination. |

| Photosubstitution | Pyridyl C-F | Nucleophilic substitution product | Photo-induced nucleophilic aromatic substitution (SNAr) where the excited state is more susceptible to nucleophilic attack. |

It is important to note that the specific outcome of a photochemical reaction involving this compound would be highly dependent on the reaction conditions, including the wavelength of light used, the solvent, and the presence and nature of any catalysts or other reactants.

Sophisticated Spectroscopic Characterization and Structural Elucidation Techniques for Fluorinated Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the structure and dynamics of molecules in solution. For fluorinated pyridines, a combination of ¹⁹F, ¹H, and ¹³C NMR is essential for a complete characterization.

Fluorine-19 (¹⁹F) NMR is particularly valuable for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which makes it a highly sensitive NMR nucleus, second only to ¹H. wikipedia.org Its large chemical shift range, typically spanning over 800 ppm, provides excellent signal dispersion and minimizes the likelihood of peak overlap, which can be a challenge in ¹H NMR. wikipedia.orghuji.ac.il

The chemical shift of a fluorine nucleus in a ¹⁹F NMR spectrum is highly sensitive to its local electronic environment. alfa-chemistry.com This sensitivity allows for the differentiation of fluorine atoms in slightly different chemical surroundings within a molecule. For 2,3,5,6-Tetrafluoro-4-phenylpyridine, two distinct signals are expected for the fluorine atoms on the pyridine (B92270) ring due to their positions relative to the nitrogen atom and the phenyl substituent.

The fluorine atoms at the 2- and 6-positions (ortho to the nitrogen) are in an identical chemical environment, as are the fluorine atoms at the 3- and 5-positions (meta to the nitrogen). Therefore, the ¹⁹F NMR spectrum is expected to show two multiplets. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the phenyl group at the 4-position. In related 4-substituted-2,3,5,6-tetrafluoropyridine derivatives, the resonances for the fluorine atoms ortho to the ring nitrogen typically appear in the range of -83.5 to -84.4 ppm. The signals for the fluorine atoms meta to the nitrogen are found further downfield. ucsb.edu The specific chemical shifts for this compound would be influenced by the electron-donating or -withdrawing nature of the phenyl substituent.

Table 1: Expected ¹⁹F NMR Chemical Shift Ranges for this compound

| Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| F-2, F-6 | ~ -84 | Multiplet |

Note: The exact chemical shifts require experimental determination and are influenced by the solvent and reference standard used.

Quantitative NMR (qNMR) using the ¹⁹F nucleus is a robust method for determining the concentration or purity of fluorinated compounds. The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to that signal. This allows for accurate quantification without the need for a specific reference standard of the analyte, provided a known amount of an internal standard is used. huji.ac.il The wide chemical shift range of ¹⁹F NMR ensures that signals from the analyte and the internal standard are well-resolved, leading to high accuracy. For reactions that produce diastereomers, ¹⁹F NMR can be a powerful tool for determining the diastereomeric ratio, as the fluorine atoms in each diastereomer will be in slightly different chemical environments and thus likely to have distinct, resolvable signals.

The sensitivity and selectivity of ¹⁹F NMR make it an excellent technique for in situ monitoring of reactions involving fluorinated pyridines. By acquiring spectra at regular intervals during a reaction, it is possible to track the disappearance of starting materials and the appearance of products in real-time. This allows for the determination of reaction kinetics and can provide valuable insights into the reaction mechanism. For instance, the formation of intermediates bearing fluorine atoms may be observed, helping to elucidate the steps involved in the chemical transformation.

While ¹⁹F NMR provides information about the fluorine atoms, ¹H and ¹³C NMR are crucial for characterizing the rest of the molecule.

In the case of this compound, the ¹H NMR spectrum would provide information about the protons on the phenyl ring. The symmetry of the molecule would lead to a simplified spectrum, with expected signals for the ortho, meta, and para protons of the phenyl group. For the non-fluorinated analog, 4-phenylpyridine, the proton signals of the phenyl group appear as multiplets in the aromatic region. rsc.org

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the different carbons of the phenyl ring and the tetrafluoropyridine ring. A significant feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The signals for carbon atoms bonded to fluorine will be split into multiplets, with the magnitude of the coupling constant providing additional structural information. rsc.org Because of C-F coupling, the signals for the carbons of the tetrafluoropyridine ring are expected to be complex. rsc.org

Table 2: Expected NMR Data for the Phenyl Group in this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | ortho-H | Aromatic region | Multiplet |

| ¹H | meta-H | Aromatic region | Multiplet |

| ¹H | para-H | Aromatic region | Multiplet |

| ¹³C | C-ipso | Aromatic region | Singlet |

| ¹³C | C-ortho | Aromatic region | Singlet |

| ¹³C | C-meta | Aromatic region | Singlet |

Note: The exact chemical shifts and coupling constants require experimental determination.

Applications of 19F NMR for Structural Insights and Reaction Monitoring

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₁₁H₅F₄N), the expected exact mass of the molecular ion is approximately 227.04 g/mol . lookchem.com

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. wikipedia.org The pattern of these fragments is characteristic of the molecule's structure. For this compound, fragmentation could involve the loss of fluorine atoms, cleavage of the bond between the phenyl and pyridine rings, or fragmentation of the rings themselves. The mass spectrum of the non-fluorinated analog, 4-phenylpyridine, shows a prominent molecular ion peak, and its fragmentation can provide clues to the expected fragmentation of the fluorinated derivative. nih.gov The stability of the aromatic rings would suggest that the molecular ion should be relatively intense.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₁H₅F₄N]⁺ | ~227 | Molecular Ion (M⁺) |

| [C₁₁H₅F₃N]⁺ | ~208 | Loss of a fluorine atom |

| [C₁₀H₅F₄]⁺ | ~201 | Loss of HCN |

| [C₅HF₄N]⁺ | ~151 | Tetrafluoropyridyl cation |

Note: The relative intensities of these fragments would depend on their stability and the ionization method used.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

No publicly available crystallographic data for this compound could be found.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Characterization

No publicly available, complete IR, Raman, or UV-Vis spectral data for this compound could be found.

Computational Chemistry and Theoretical Understanding of 2,3,5,6 Tetrafluoro 4 Phenylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecular systems. nih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. nih.gov For molecules like 2,3,5,6-Tetrafluoro-4-phenylpyridine, DFT is employed to optimize molecular geometry, calculate vibrational frequencies, and map the electron density distribution, which is fundamental to understanding its chemical behavior. nih.gov Functionals such as B3LYP and B3PW91 are commonly used for these calculations, providing reliable predictions of molecular and electronic structures. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of DFT is the accurate prediction of spectroscopic parameters, which is invaluable for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts. nih.govnih.gov For fluorinated organic molecules, predicting ¹⁹F NMR chemical shifts is particularly important. aps.org

Computational studies have benchmarked various DFT functionals and basis sets to improve the accuracy of these predictions. For instance, a good correlation between experimental and calculated ¹³C chemical shifts has been demonstrated for various organic molecules using functionals like B3LYP with the 6-311++G(d,p) basis set. mdpi.com The choice of functional and basis set is critical, with studies showing that TZVP basis sets can sometimes yield more accurate results than 6-311+G(2d,p) for NMR predictions. nih.gov While specific calculations for this compound are not widely published, the established methodologies allow for reliable prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra, aiding in its characterization. mdpi.comrsc.org

Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. rsc.org For polyfluorinated pyridines, a primary reaction pathway is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces one of the fluorine atoms. The high electronegativity of the fluorine atoms and the activating influence of the ring nitrogen make the pyridine (B92270) ring highly susceptible to nucleophilic attack, particularly at the para- and ortho-positions. nih.gov

Computational studies on related compounds, such as pentafluoropyridine (B1199360), have elucidated the mechanisms of its reactions with various nucleophiles. nih.gov These calculations can model the step-by-step process, including the formation of the Meisenheimer complex (a key intermediate in SₙAr reactions) and the subsequent fluoride (B91410) elimination. By calculating the energies of reactants, transition states, and products, DFT can predict the regioselectivity of such substitutions on the this compound ring.

Analysis of C-H and C-F Bond Activation Processes

The activation of strong C-H and C-F bonds is a pivotal area in synthetic chemistry, and computational studies provide deep insight into these challenging reactions. Research has shown that transition metal complexes can facilitate the activation of C-F bonds in tetrafluoropyridines. researchgate.netresearchgate.net For example, the C-F activation of 2,3,5,6-tetrafluoropyridine (B1295328) at a rhodium silyl (B83357) complex has been computationally and experimentally demonstrated. researchgate.net

Furthermore, Frustrated Lewis Pairs (FLPs) have been shown to mediate selective C-F activation. nih.govrsc.org DFT calculations reveal that these reactions can proceed through a Lewis acid-assisted Sₙ1 type pathway. rsc.org The computational models help to understand the kinetic barriers and the thermodynamic stability of the resulting intermediates. These theoretical insights are crucial for designing catalysts and reaction conditions for the selective functionalization of the C-F and C-H bonds in this compound.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing how atomic orbitals combine to form molecular orbitals. youtube.com A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its electrophilicity or ability to accept electrons. youtube.comlibretexts.org For this compound, the presence of four highly electronegative fluorine atoms significantly lowers the energy of the LUMO. This low-lying LUMO makes the tetrafluoropyridine ring highly electron-deficient and thus very susceptible to attack by nucleophiles, which is consistent with its observed reactivity in SₙAr reactions. An analysis of the HOMO-LUMO energy gap (ΔE) also provides information about the molecule's chemical stability and electronic transitions. researchgate.neticm.edu.pl

Studies on Nonlinear Optical (NLO) Properties of Fluorophenylpyridines

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. icm.edu.pl Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as polarizability (α) and the first hyperpolarizability (β), which is a measure of the second-order NLO response. karatekin.edu.trmdpi.com

Theoretical investigations into a series of fluorophenylpyridine derivatives have been performed using DFT methods like B3LYP and B3PW91 with the 6-31++G(d,p) basis set. researchgate.net These studies calculate key NLO parameters and analyze how fluorination impacts them. One study of 39 different fluorophenylpyridines concluded that fluorination did not significantly affect the mean polarizability and that both phenylpyridines and their fluorinated counterparts exhibit low nonlinear optical activity. researchgate.net However, the strategic placement of donor-acceptor groups can enhance NLO properties. nih.gov Calculations on phenylpyridines show how properties like the HOMO-LUMO gap, polarizability, and hyperpolarizability vary with the dihedral angle between the phenyl and pyridine rings. karatekin.edu.tr

Below is an interactive table summarizing representative theoretical NLO data for related phenylpyridine compounds, calculated using the B3LYP/6-31++G(d,p) method. karatekin.edu.tr

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (⟨α⟩) [a.u.] | First Hyperpolarizability (β) [a.u.] |

| 2-Phenylpyridine (B120327) | 2.05 | 134.54 | 199.9 |

| 3-Phenylpyridine | 2.37 | 134.58 | 303.8 |

| 4-Phenylpyridine | 2.61 | 135.53 | 456.7 |

Supramolecular Interactions and Halogen Bonding through Computational Modeling

Computational modeling is essential for understanding the noncovalent interactions that govern supramolecular chemistry, including crystal engineering and molecular recognition. nih.gov For halogenated compounds like this compound, halogen bonding is a key directional interaction. fnasjournals.com A halogen bond occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair on a nitrogen atom. nih.govoup.com

The fluorine atoms on the pyridine ring enhance the electrophilic character of the σ-holes on other halogen atoms in interacting molecules and can also participate in other noncovalent interactions. oup.com Pyridine derivatives are well-known as effective halogen-bond acceptors due to the Lewis basicity of the nitrogen atom. oup.com Computational tools can model the geometry and energy of these interactions, predicting how this compound might self-assemble or co-crystallize with other molecules. nih.govresearchgate.net These models are crucial for the rational design of supramolecular structures with desired properties.

Advanced Applications and Role in Design of Functional Molecules and Materials

Utilization as a Building Block in Complex Organic Synthesis

The highly fluorinated pyridine (B92270) core of 2,3,5,6-Tetrafluoro-4-phenylpyridine makes it an activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, particularly at the 2- and 6-positions (ortho to the ring nitrogen), are susceptible to displacement by a wide range of nucleophiles. This reactivity is a cornerstone of its utility as a versatile building block for constructing more complex, highly functionalized heterocyclic compounds.

Research has extensively demonstrated the reactivity of the parent compound, pentafluoropyridine (B1199360), which serves as a model for the reactivity of this compound. The substitution reactions on pentafluoropyridine typically occur at the 4-position (para) due to the strong activating effect of the ring nitrogen. researchgate.net This regioselectivity allows for the controlled introduction of various functional groups. For instance, pentafluoropyridine reacts with C, S, and N-nucleophiles like malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine (B1678402) to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives in good yields. researchgate.netnih.govnih.gov

This established reactivity pattern is applicable to the synthesis of derivatives based on the this compound scaffold. The phenyl group at the 4-position means that subsequent substitutions will be directed to the remaining fluorine-bearing positions, primarily the 2- and 6-positions. This allows for the synthesis of a diverse library of molecules with a central tetrafluorophenylpyridine core. For example, derivatives such as 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines have been synthesized and shown to readily interact with N-, O-, and S-containing nucleophiles, leading to the substitution of fluorine atoms at the 2-position of the pyridine ring. researchgate.net The synthesis of various tetrafluoropyridine ethers through nucleophilic aromatic substitution further underscores the utility of this scaffold in preparing precursors for more complex systems. researchgate.net

The ability to selectively replace the fluorine atoms allows chemists to introduce a variety of substituents, thereby constructing intricate molecules with tailored properties for applications in materials science and medicinal chemistry.

Design and Synthesis of Fluorinated Ligands for Coordination Chemistry

The introduction of fluorine atoms into ligand structures significantly alters their electronic and physical properties, a strategy widely employed in modern coordination chemistry. acs.orgrsc.org Fluorinated ligands often lead to metal complexes with enhanced thermal and oxidative stability, volatility, and unique reactivity profiles. rsc.orgnsf.gov The this compound framework is an excellent platform for designing such ligands, where the pyridine nitrogen atom serves as the primary coordination site.

The strong electron-withdrawing nature of the four fluorine atoms on the pyridine ring decreases the basicity of the nitrogen atom, which in turn modifies the strength of the metal-ligand bond. This electronic modulation is a key tool for tuning the properties of the resulting metal complexes. Ligands incorporating the 2,3,5,6-tetrafluorophenyl moiety have been used to create a variety of coordination compounds with diverse structural motifs. A notable example involves the ligand 2,3,5,6-tetrafluoro-1,4-bis(4-pyridylsulfenyl)benzene, which contains a similar tetrafluorinated central ring and has been used to synthesize complexes with manganese, cobalt, nickel, zinc, and cadmium. rsc.org

The complexation of ligands derived from the tetrafluoropyridine core with various transition metals leads to a rich diversity of structural architectures. Characterization of these complexes is typically achieved through a combination of techniques including single-crystal X-ray diffraction, infrared (IR) and UV-visible spectroscopy, and magnetic susceptibility measurements. nih.govfigshare.com

In the case of complexes formed with 2,3,5,6-tetrafluoro-1,4-bis(4-pyridylsulfenyl)benzene (L), X-ray diffraction studies have revealed a range of structures from simple chains to complex interwoven networks. rsc.org The specific architecture is influenced by the choice of metal ion, counter-anions, and solvent molecules, which can be incorporated into the crystal lattice.

| Complex Formula | Metal Ion | Coordination Geometry | Structural Motif | Source |

|---|---|---|---|---|

| CoLI₂·0.5CH₂Cl₂ | Co(II) | Tetrahedral | 1D Chains | rsc.org |

| Cd₂L₃(NO₃)₄ | Cd(II) | Seven-coordinate | Sheets of linked helices (90-membered macrocycles) | rsc.org |

| MnL(NCS)₂(EtOH)₂ | Mn(II) | Octahedral | Sheets of partially interpenetrating helices | rsc.org |

| MnLBr₂(EtOH)₂ | Mn(II) | Octahedral | Triply interpenetrating (4,4) nets | rsc.org |

These examples demonstrate how a rigid, fluorinated ligand building block can direct the assembly of coordination polymers with intricate and predictable topologies, governed by the coordination preferences of the metal center and intermolecular forces. rsc.org

Fluorination is a powerful strategy for modulating the electronic properties of ligands and, by extension, their metal complexes. acs.org The high electronegativity of fluorine makes fluorinated groups potent electron-withdrawing agents. rsc.org In a ligand such as this compound, the cumulative inductive effect of the four fluorine atoms significantly reduces the electron density on the pyridine ring and the coordinating nitrogen atom. rsc.orgresearchgate.net

This reduction in electron-donating ability has several important consequences for the resulting metal complexes:

Redox Potentials: The metal center becomes more electron-deficient, which generally leads to an increase in its redox potential, making oxidation more difficult and reduction easier.

Spectroscopic Properties: The energies of metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands in the electronic spectra are altered. The electron-poor nature of the fluorinated ligand lowers the energy of its π* orbitals, which can lead to red-shifted absorption and emission spectra in some cases. rsc.org

Catalytic Activity: For catalytically active metal complexes, modifying the electronic properties of the metal center can have a profound impact on reaction rates and selectivity.

The effects of fluorination have been studied by comparing the properties of complexes with fluorinated ligands to their non-fluorinated hydrocarbon counterparts. acs.org Computational studies, such as Density Functional Theory (DFT), have corroborated experimental findings, showing that fluorination leads to a decrease in electron density in the inner π-system of the ligand. acs.org This systematic tuning of electronic character is crucial for the rational design of functional metal complexes for applications in areas like OLEDs, sensors, and catalysis. rsc.org

Integration into Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. oup.comnih.gov Molecules like this compound are excellent candidates for constructing supramolecular architectures due to the presence of multiple sites capable of engaging in specific, directional interactions. These interactions include hydrogen bonds, π-π stacking, and, notably, halogen bonding. oup.com The strategic placement of fluorine atoms can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. acs.org

Fluorine atoms can participate in a variety of weak intermolecular interactions that influence crystal packing and self-assembly. These include C–H···F hydrogen bonds and F···F contacts. acs.org The presence of large, fluorinated segments within a molecule can also lead to segregation from hydrocarbon segments in the solid state or in solution, a phenomenon related to the fluorophobic effect. This effect can be a powerful driving force for self-assembly, promoting the formation of specific, ordered structures.

The presence of multiple fluorine atoms on the pyridine ring of this compound can promote π-π stacking interactions that are different from those of non-fluorinated aromatics. The quadrupolar moments of fluorinated and non-fluorinated aromatic rings are often opposite, leading to favorable face-to-face stacking arrangements. These subtle yet significant interactions play a crucial role in the bottom-up construction of functional supramolecular materials. unam.mx

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.govresearchgate.net The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl) and when the halogen is attached to an electron-withdrawing group. oup.com

Perfluorinated aromatic rings are particularly effective at activating attached halogen atoms for halogen bonding. While this compound itself does not have a halogen substituent other than fluorine, its electron-deficient π-system and basic pyridine nitrogen atom make it an excellent halogen bond acceptor. The nitrogen lone pair can readily interact with a halogen bond donor, such as a perfluorinated iodobenzene. oup.com

The self-assembly of pyridine derivatives through halogen bonding is a well-established strategy for crystal engineering. acs.orgnih.gov For example, co-crystallization of pyridine-containing molecules with potent halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB) consistently leads to the formation of C–I···N halogen bonds, which direct the formation of discrete assemblies or infinite one-dimensional chains. oup.comnih.gov The reliability and directionality of the C–I···N halogen bond make it a powerful tool for programming the assembly of molecules into predictable supramolecular networks. oup.com

Contribution to Advanced Materials Research (e.g., Poly(ether-pyridine)s, Organic Semiconductors)

The unique electronic properties and inherent stability of the this compound moiety make it a valuable building block in the design of advanced functional materials. Its rigid structure, combined with the strong electron-withdrawing nature of the tetrafluorinated pyridine ring, allows for the synthesis of high-performance polymers and organic semiconductors with tailored characteristics.

Poly(ether-pyridine)s

The incorporation of this compound into polymer backbones, specifically to create poly(ether-pyridine)s, offers a pathway to materials with exceptional thermal, mechanical, and dielectric properties. The synthesis of these polymers typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the fluorine atoms on the pyridine ring, which are activated towards substitution by the electron-withdrawing effect of the ring nitrogen, are displaced by nucleophiles such as bisphenoxides. Given that the 4-position is already occupied by a stable phenyl group, the substitution reactions would occur at the ortho- (2,6-) and meta- (3,5-) positions.

The resulting poly(ether-pyridine)s are expected to exhibit properties characteristic of fluorinated high-performance polymers. nih.gov The high fluorine content contributes to low polarizability, leading to low dielectric constants and refractive indices, which are highly desirable for applications in microelectronics and advanced coatings. nih.gov Furthermore, the inherent rigidity of the aromatic backbone and the strength of the C-F and aryl-ether bonds impart high thermal stability and chemical resistance. nih.gov

While specific data for polymers derived directly from this compound is not extensively documented, the expected properties can be inferred from related fluorinated poly(arylene ether)s (FPAEs).

Table 1: Typical Properties of High-Performance Fluorinated Poly(arylene ether)s

| Property | Typical Value Range | Significance |

| Glass Transition Temperature (Tg) | 150 - 250 °C | High thermal stability, broad operating temperature |

| 5% Weight Loss Temperature (Td5) | > 450 °C | Excellent resistance to thermal degradation |

| Dielectric Constant (at 1 MHz) | 2.2 - 2.8 | Suitable for high-frequency microelectronic applications |

| Water Absorption | < 0.5% | Maintains electrical and mechanical properties in humid environments |

| Tensile Strength | 70 - 100 MPa | Good mechanical robustness for film and component fabrication |

Organic Semiconductors

In the field of organic electronics, the strong electron-deficient nature of the tetrafluoropyridine core is a key feature for designing n-type or ambipolar semiconducting materials. The introduction of fluorine atoms into a conjugated system effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modulation of frontier orbital energies is critical for several reasons:

Improved Electron Injection/Transport: Lowering the LUMO level facilitates more efficient electron injection from common electrodes in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net

Enhanced Stability: A deeper HOMO level increases the material's resistance to oxidative degradation, leading to longer device lifetimes. rsc.org

Color Tuning in OLEDs: The this compound unit can be used as a ligand in organometallic phosphorescent emitters, such as iridium(III) complexes. The electron-withdrawing tetrafluoropyridine moiety helps to widen the HOMO-LUMO gap, which can shift the emission color towards the blue region of the spectrum—a key challenge in OLED technology.

Research on related fluorinated 2-phenylpyridine (B120327) ligands in iridium(III) complexes has demonstrated their effectiveness in producing highly efficient blue and sky-blue phosphorescent OLEDs. The fluorination stabilizes the HOMO level of the complex, leading to the desired emission characteristics.

Table 2: Performance of an OLED Device Using a Related Fluorinated Phenylpyridine Iridium(III) Complex Emitter

| Parameter | Value |

| Emitter Type | Iridium(III) complex with tetrafluorinated phenylpyridine ligand |

| Peak Emission Wavelength | ~460 nm (Sky-Blue) |

| Maximum External Quantum Efficiency (EQE) | > 20% |

| Maximum Current Efficiency (CE) | > 45 cd/A |

Note: The data is based on published results for high-efficiency OLEDs employing analogous tetrafluorinated phenylpyridine ligands to illustrate the potential of this class of materials.

The incorporation of the this compound unit into conjugated polymers or small molecules provides a powerful strategy for developing a new generation of stable and efficient organic semiconductors for applications ranging from transistors and photovoltaics to advanced lighting and displays. acs.org

Future Research Directions and Unexplored Avenues for 2,3,5,6 Tetrafluoro 4 Phenylpyridine

Development of Stereoselective Synthetic Methodologies

The synthesis of chiral derivatives of 2,3,5,6-Tetrafluoro-4-phenylpyridine is a promising yet underexplored area. The introduction of stereocenters could profoundly influence its biological activity and material properties. Future research should focus on developing novel stereoselective synthetic methodologies.

Currently, general methods for the asymmetric synthesis of chiral pyridines and biaryls exist, often employing transition-metal catalysis with chiral ligands. nih.govrsc.orgrsc.org However, the application of these methods to highly fluorinated substrates like this compound presents unique challenges due to the electronic effects of the fluorine atoms. Future efforts could be directed towards:

Asymmetric Cross-Coupling Reactions: Developing catalytic systems that can achieve enantioselective Suzuki-Miyaura or Negishi-type cross-coupling reactions to introduce a chiral substituent at the phenyl ring or a chiral group to the pyridine (B92270) core.

Enantioselective C-H Functionalization: Exploring the use of chiral catalysts to directly functionalize the C-H bonds of the phenyl group in an enantioselective manner.

Organocatalysis: Investigating the potential of chiral organocatalysts to promote asymmetric transformations involving this compound, offering a metal-free alternative. mdpi.com

The successful development of such methodologies would provide access to a new class of chiral fluorinated azaarenes with potential applications in asymmetric catalysis and as chiral ligands.

Exploration of Novel Catalytic Transformations

The reactivity of the tetrafluoropyridine ring is dominated by nucleophilic aromatic substitution (SNAr). nih.govnih.gov While this is a powerful tool, future research should aim to expand the repertoire of catalytic transformations for this scaffold. Transition-metal catalysis offers a promising avenue for achieving novel reactivity.

Key areas for exploration include:

Catalytic C-F Activation/Functionalization: Developing catalysts that can selectively activate and functionalize the strong C-F bonds of the pyridine ring. This would enable the introduction of a wide range of substituents at positions not accessible through traditional SNAr chemistry.

Directed C-H Functionalization: Utilizing the nitrogen atom of the pyridine ring as a directing group to achieve site-selective catalytic functionalization of the phenyl ring's C-H bonds. pkusz.edu.cn

Photoredox Catalysis: Harnessing the power of visible light and photoredox catalysts to enable novel transformations, such as radical additions and cycloadditions, that are not feasible under thermal conditions.

A summary of potential catalytic transformations is presented in Table 1.

| Catalytic Approach | Target Transformation | Potential Benefits |

| Transition-Metal Catalysis | C-F Activation/Functionalization | Access to novel substitution patterns |

| Directed C-H Functionalization | Site-selective arylation, alkylation, etc. | Enhanced synthetic efficiency |

| Photoredox Catalysis | Radical additions, cycloadditions | Access to unique molecular architectures |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize existing synthetic routes and to develop novel catalytic transformations, a deep understanding of reaction mechanisms and kinetics is crucial. Advanced spectroscopic techniques, particularly those that allow for real-time, in-situ monitoring, will be instrumental. The implementation of Process Analytical Technology (PAT) in the synthesis of fluorinated compounds is a burgeoning field. rsc.orgamericanpharmaceuticalreview.commt.comresearchgate.netlongdom.org

Future research should focus on applying PAT to the synthesis and transformations of this compound. This could involve:

In-situ FTIR and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.

FlowNMR Spectroscopy: To gain detailed structural information about transient species and to follow the progress of reactions in continuous flow systems. rsc.org

Online Mass Spectrometry: To detect and identify low-concentration intermediates and byproducts, offering insights into reaction mechanisms.

The data obtained from these techniques will be invaluable for reaction optimization, process control, and ensuring the safe scale-up of synthetic procedures.

Integration of Machine Learning and Artificial Intelligence in Synthetic Pathway Prediction

The synthesis of complex molecules, including novel derivatives of this compound, can be a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate synthetic chemistry. chemical.ainih.govkyoto-u.ac.jpnih.govmit.edu

Future research in this area should focus on:

AI-Powered Retrosynthesis: Utilizing AI algorithms to predict novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze vast reaction databases to suggest disconnections and starting materials that a human chemist might overlook. chemical.ainih.gov

Predictive Models for Reactivity: Developing ML models that can predict the reactivity and regioselectivity of reactions involving highly fluorinated azaarenes, guiding the choice of reagents and reaction conditions.

Computational Screening of Catalysts: Employing computational methods to screen virtual libraries of catalysts for specific transformations of this compound, accelerating the discovery of new catalytic systems. hokudai.ac.jp

The integration of AI and ML into the synthetic workflow has the potential to significantly reduce the time and effort required to discover and develop new fluorinated molecules.

Exploration of Bio-inspired and Sustainable Applications for Fluorinated Azaarenes

The unique properties of fluorinated compounds, such as high thermal stability and hydrophobicity, make them attractive for a range of applications. However, there is a growing need to develop more sustainable and environmentally friendly chemical processes and products.

Future research should explore bio-inspired and sustainable applications for this compound and other fluorinated azaarenes. Potential avenues include:

Biodegradable Fluorinated Materials: Investigating the incorporation of the tetrafluorophenylpyridine moiety into polymers to create new materials with tailored properties, such as enhanced thermal stability, while also designing them for eventual biodegradation to mitigate environmental persistence. rsc.orgmdpi.com

Sustainable Catalysis: Utilizing greener reaction media, such as supercritical carbon dioxide, for the synthesis and transformation of fluorinated azaarenes to reduce the reliance on volatile organic solvents. d-nb.info

Bio-inspired Catalysis: Designing catalysts that mimic the active sites of enzymes to achieve highly selective transformations under mild conditions. While the direct application to this specific compound is yet to be explored, the principles of synthetic biology could be used to engineer enzymatic pathways for the production of fluorinated polyketides, offering a template for future bio-inspired syntheses. nih.gov

By focusing on sustainability and drawing inspiration from nature, the next generation of fluorinated azaarene applications can be both high-performing and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.